
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is an organic compound with the molecular formula C18H16 It is a derivative of hexatriene, featuring two 3,5-dimethoxybenzene groups attached to the 1,6 positions of the hexatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) typically involves the following steps:
Preparation of Hexa-1,3,5-triene: This can be achieved through the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde to form the triene structure.
Attachment of 3,5-Dimethoxybenzene Groups: The 3,5-dimethoxybenzene groups can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene structure to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into lipid bilayers, affecting membrane fluidity and function. It may also form hydrogen bonds with key residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound with phenyl groups instead of 3,5-dimethoxybenzene groups.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(benzene): Another analog with unsubstituted benzene rings.
Uniqueness
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is unique due to the presence of methoxy groups on the benzene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on the behavior of hexatriene derivatives.
Properties
CAS No. |
923029-01-0 |
|---|---|
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[6-(3,5-dimethoxyphenyl)hexa-1,3,5-trienyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C22H24O4/c1-23-19-11-17(12-20(15-19)24-2)9-7-5-6-8-10-18-13-21(25-3)16-22(14-18)26-4/h5-16H,1-4H3 |
InChI Key |
ZYIGVESECYHWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC=CC=CC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
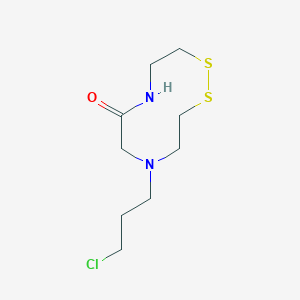

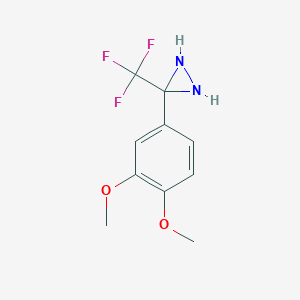
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
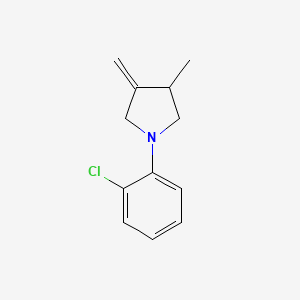
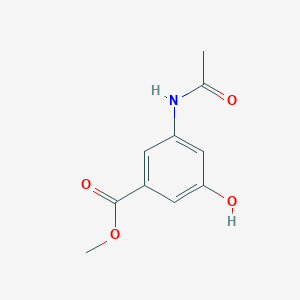
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
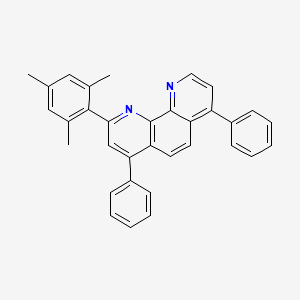
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
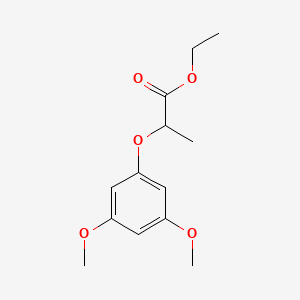

![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
